molecular formula C25H23N5O3S B12186266 N-(2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide

N-(2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B12186266
M. Wt: 473.5 g/mol
InChI Key: ZXIAFWVUBLOGDB-UHFFFAOYSA-N
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Description

N-(2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by its unique structure, which includes an indole moiety, a pyrrole ring, and a benzothiazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Mechanism of Action

The mechanism of action of N-(2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes . For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide is unique due to its combination of indole, pyrrole, and benzothiazole moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C25H23N5O3S

Molecular Weight

473.5 g/mol

IUPAC Name

N-[2-[2-(5-methoxy-1H-indol-3-yl)ethylamino]-2-oxoethyl]-2-pyrrol-1-yl-1,3-benzothiazole-6-carboxamide

InChI

InChI=1S/C25H23N5O3S/c1-33-18-5-7-20-19(13-18)17(14-27-20)8-9-26-23(31)15-28-24(32)16-4-6-21-22(12-16)34-25(29-21)30-10-2-3-11-30/h2-7,10-14,27H,8-9,15H2,1H3,(H,26,31)(H,28,32)

InChI Key

ZXIAFWVUBLOGDB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)CNC(=O)C3=CC4=C(C=C3)N=C(S4)N5C=CC=C5

Origin of Product

United States

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